molecular formula C9H6ClFO3 B6285401 methyl 2-chloro-6-fluoro-3-formylbenzoate CAS No. 1263283-36-8

methyl 2-chloro-6-fluoro-3-formylbenzoate

Cat. No.: B6285401
CAS No.: 1263283-36-8
M. Wt: 216.6
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Description

Methyl 2-chloro-6-fluoro-3-formylbenzoate (CAS 1263283-36-8) is a valuable benzoate ester derivative serving as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The compound features a molecular formula of C9H6ClFO3 and a molecular weight of 216.59 g/mol . This building block incorporates three distinct reactive sites: a formyl group (aldehyde) ideal for nucleophilic addition and condensation reactions, a methyl ester amenable to hydrolysis or transesterification, and chloro and fluoro substituents on the aromatic ring that enable various metal-catalyzed cross-coupling reactions and influence the electronic properties of the ring system . Researchers primarily utilize this compound as a key precursor in the development of more complex molecular architectures, particularly in pharmaceutical research for creating potential drug candidates and active pharmaceutical ingredients (APIs). The simultaneous presence of both chloro and fluoro substituents is particularly valuable in agrochemical and pharmaceutical development, as these halogens often enhance metabolic stability and influence bioavailability. Proper handling is essential, as the compound carries safety warnings including potential skin and eye irritation (H315, H319) and specific respiratory irritation (H335) . For optimal stability, it is recommended to be stored at cool temperatures between 4-8°C . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

1263283-36-8

Molecular Formula

C9H6ClFO3

Molecular Weight

216.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Pathways

Direct Synthesis Approaches to Methyl 2-chloro-6-fluoro-3-formylbenzoate

The direct formylation of an appropriately substituted benzoate (B1203000) ester presents a streamlined approach to the target molecule. This strategy hinges on the regioselective introduction of a formyl group at the C3 position of the aromatic ring.

The introduction of a formyl group onto an aromatic ring can be achieved through various classical and modern formylation reactions. For a substrate like methyl 2-chloro-6-fluorobenzoate, the directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The chloro and fluoro groups are ortho, para-directing, while the methyl ester is a meta-directing group. The interplay of these electronic and steric factors will govern the position of formylation.

One of the most common methods for formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction . cambridge.orgthieme-connect.deorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). cambridge.orgthieme-connect.de The electrophilic iminium ion then attacks the aromatic ring. For the reaction to be effective, the aromatic ring generally needs to be activated by electron-donating groups. wikipedia.org Given the presence of two electron-withdrawing halogens and an ester group, the aromatic ring of methyl 2-chloro-6-fluorobenzoate is deactivated, making the classical Vilsmeier-Haack reaction challenging. However, modifications to the reaction conditions or the use of more reactive formylating agents could potentially overcome this limitation.

Another classical approach is the Reimer-Tiemann reaction , which is primarily used for the ortho-formylation of phenols. patsnap.comgoogle.com This reaction involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic solution. patsnap.com As the target molecule is not a phenol, this method is not directly applicable.

Modern catalytic methods offer alternative pathways. For instance, palladium-catalyzed formylation reactions using carbon monoxide (CO) or CO surrogates like formic acid or carbon dioxide have been developed for aryl halides. nih.gov These methods often exhibit high functional group tolerance. A potential route could involve the palladium-catalyzed formylation of a dihalogenated benzoate ester, though achieving the desired regioselectivity would be a key challenge.

A more common and often more reliable synthetic strategy involves the synthesis of the corresponding carboxylic acid, 2-chloro-6-fluoro-3-formylbenzoic acid, followed by its esterification.

Standard esterification methods can be employed to convert the carboxylic acid to the methyl ester. A widely used and effective method is Fischer-Speier esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with methanol, often in the presence of a base like pyridine (B92270) or triethylamine, to afford the methyl ester under milder conditions.

Another approach involves the use of alkylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. This method is particularly useful when the starting material is sensitive to acidic conditions.

Preparation from Related Halogenated Aromatic Precursors

The synthesis of this compound can also be envisioned starting from more readily available halogenated aromatic compounds.

The direct formylation of methyl 2-chloro-6-fluorobenzoate, as mentioned earlier, is a potential but challenging route. A more plausible pathway involves the introduction of the formyl group at an earlier stage. For example, one could start with 2-chloro-6-fluorotoluene (B1346809). Chlorination of the methyl group followed by hydrolysis can yield 2-chloro-6-fluorobenzaldehyde (B137617). google.comwikipedia.org This aldehyde could then be subjected to oxidation to the corresponding carboxylic acid, followed by esterification and subsequent regioselective formylation. However, controlling the regioselectivity of the formylation step would remain a critical challenge.

A patent describes the preparation of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene via chlorination and subsequent hydrolysis. google.com This intermediate could potentially be a precursor.

Starting MaterialReagentsIntermediateFinal ProductReference
2-chloro-6-fluorotoluene1. Cl₂/light 2. H₂O/H⁺2-chloro-6-fluorobenzaldehyde- google.com

A viable synthetic route starts with 2-chloro-6-fluorobenzoic acid. This compound can be synthesized through various methods, including diazotization and fluorination of a suitable aminobenzoic acid precursor. researchgate.net Once obtained, the challenge lies in the regioselective introduction of the formyl group at the C3 position.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring directs the deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a formylating agent like N,N-dimethylformamide (DMF), to introduce the desired functional group. For 2-chloro-6-fluorobenzoic acid, the carboxylic acid group could potentially act as a directing group. However, the acidic proton of the carboxylic acid would first be deprotonated. Protection of the carboxylic acid as an ester, such as the methyl ester, would be necessary before attempting a DoM strategy. The fluorine atom is also known to be a strong ortho-directing group in lithiation reactions. epfl.ch Therefore, lithiation of methyl 2-chloro-6-fluorobenzoate could potentially occur at the C5 position, ortho to the fluorine, rather than the desired C3 position. Careful optimization of the reaction conditions, including the choice of base and solvent, would be crucial to achieve the desired regioselectivity.

Starting MaterialReagentsIntermediateFinal ProductReference
2-chloro-6-fluorobenzoic acid1. Protection (e.g., esterification) 2. Directed ortho-metalation (e.g., n-BuLi) 3. Formylating agent (e.g., DMF) 4. DeprotectionProtected 2-chloro-6-fluoro-3-formylbenzoic acid2-chloro-6-fluoro-3-formylbenzoic acid epfl.ch (related concept)

Advanced Catalytic and Reagent-Based Syntheses

Modern synthetic chemistry offers advanced catalytic systems that could be applied to the synthesis of this compound. As previously mentioned, palladium-catalyzed carbonylation reactions using CO or CO surrogates are powerful tools for the introduction of carbonyl groups. nih.gov A potential strategy could involve a starting material with a suitable leaving group at the C3 position, such as a bromine or iodine atom. A palladium-catalyzed formylation could then be employed to introduce the aldehyde functionality.

Furthermore, advancements in C-H activation and functionalization reactions provide another avenue. Transition-metal-catalyzed C-H formylation could potentially be used to directly introduce the formyl group onto the methyl 2-chloro-6-fluorobenzoate backbone, provided a suitable catalyst and directing group strategy can be developed to ensure the correct regioselectivity.

Palladium-Catalyzed Formylation Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of a formyl group onto an aromatic ring can be achieved through palladium-catalyzed formylation of aryl halides.

Aryl iodides are particularly effective substrates for palladium-catalyzed reductive carbonylation. In one such method, formic acid (HCOOH) serves as a convenient and environmentally friendly source of carbon monoxide (CO). organic-chemistry.org This reaction is facilitated by the presence of iodine (I₂) and triphenylphosphine (B44618) (PPh₃). organic-chemistry.org The proposed mechanism involves the in-situ generation of CO from formic acid, which is then captured by a palladium intermediate, followed by reductive elimination to yield the aromatic aldehyde. organic-chemistry.org

A plausible precursor for the synthesis of this compound via this methodology would be methyl 2-chloro-6-fluoro-3-iodobenzoate. The reaction would likely proceed under the following general conditions:

Reagent/CatalystRole
Methyl 2-chloro-6-fluoro-3-iodobenzoateSubstrate
Pd(OAc)₂Palladium catalyst
PPh₃Ligand
HCOOHCarbon monoxide source
I₂Additive
Et₃NBase
TolueneSolvent

This method has been shown to be tolerant of a wide range of functional groups, including electron-withdrawing substituents, and typically provides good to excellent yields of the corresponding aromatic aldehydes. organic-chemistry.org

Ruthenium/Me-BIPAM-Catalyzed Asymmetric Additions to Methyl 2-Formylbenzoates

The formyl group of methyl 2-formylbenzoates is a key functional handle for further synthetic transformations. One notable reaction is the ruthenium-catalyzed asymmetric addition of arylboronic acids to the aldehyde, which provides a pathway to chiral 3-aryl-isobenzofuranones (phthalides). encyclopedia.puborganic-chemistry.org These reactions often employ a chiral catalyst system, such as one generated in situ from [RuCl₂(p-cymene)]₂ and a chiral phosphoramidite (B1245037) ligand like Me-BIPAM. encyclopedia.puborganic-chemistry.org

These catalyst systems have demonstrated high yields and enantioselectivities in the reaction of various methyl 2-formylbenzoates with a range of arylboronic acids. encyclopedia.puborganic-chemistry.org The reaction is tolerant of different functional groups on both the benzoate and the arylboronic acid. encyclopedia.puborganic-chemistry.org

Below is a table summarizing the results from a study on the asymmetric arylation of methyl 2-formylbenzoate (B1231588) with different arylboronic acids, showcasing the efficiency of the Ru/Me-BIPAM catalyst system.

Arylboronic AcidProductYield (%)ee (%)
Phenylboronic acid3-Phenylphthalide9598
4-Tolylboronic acid3-(4-Tolyl)phthalide9698
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)phthalide9499
4-Chlorophenylboronic acid3-(4-Chlorophenyl)phthalide9297
3-Tolylboronic acid3-(3-Tolyl)phthalide9398

Data adapted from a study on the enantioselective addition of arylboronic acids to methyl 2-formylbenzoates. encyclopedia.pub

Indium-Mediated Allylative/Transesterification Reactions for Phthalide (B148349) Scaffolds

Indium-mediated reactions have emerged as a powerful tool in organic synthesis, particularly for their ability to be carried out in aqueous media. nih.govbuchler-gmbh.comrsc.org A one-pot synthesis of chiral C(3)-substituted phthalides can be achieved through an indium-mediated allylation/transesterification reaction starting from an appropriate aldehyde. acs.org This reaction demonstrates the potential of using a formyl-substituted benzoate, such as this compound, as a precursor for the construction of more complex heterocyclic scaffolds.

The reaction proceeds via the allylation of the aldehyde with an allyl halide in the presence of indium metal, followed by an intramolecular transesterification to form the phthalide ring. The stereoselectivity of this process can be influenced by the steric and electronic properties of the substituents on the aldehyde. acs.org

The following table presents data on the indium-mediated allylation of various substituted benzaldehydes, illustrating the scope of this transformation.

AldehydeAllyl BromideProductYield (%)
Benzaldehyde (B42025)Allyl bromide1-Phenylbut-3-en-1-ol92
4-ChlorobenzaldehydeAllyl bromide1-(4-Chlorophenyl)but-3-en-1-ol95
4-MethoxybenzaldehydeAllyl bromide1-(4-Methoxyphenyl)but-3-en-1-ol88
2-ChlorobenzaldehydeAllyl bromide1-(2-Chlorophenyl)but-3-en-1-ol85

Data represents typical yields for indium-mediated allylations of benzaldehydes. buchler-gmbh.com While this data does not show the subsequent cyclization to a phthalide, it demonstrates the initial successful allylation of substituted benzaldehydes, which is the first step in the one-pot reaction to form phthalide scaffolds.

Reactivity and Chemical Transformations

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in methyl 2-chloro-6-fluoro-3-formylbenzoate due to the electrophilic nature of the carbonyl carbon. It readily participates in oxidation, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives (e.g., Benzoic Acid)

The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding the corresponding benzoic acid derivative. This transformation is a common and predictable reaction for aromatic aldehydes. Strong oxidizing agents are typically employed for this purpose. For instance, treatment with potassium permanganate (B83412) (KMnO₄) in an alkaline medium effectively converts the aldehyde to a carboxylate, which upon acidic workup, gives the carboxylic acid. ucla.edu Another effective reagent for this oxidation is chromium trioxide (CrO₃). ucla.edu

The resulting product, 2-carboxy-3-chloro-5-fluorobenzoic acid methyl ester, possesses two carboxylic acid functionalities at different positions on the aromatic ring, offering further opportunities for selective chemical modifications.

Table 1: Oxidation of this compound

Oxidizing Agent Conditions Product
Potassium Permanganate (KMnO₄) Alkaline medium, followed by acid workup 2-carboxy-3-chloro-5-fluorobenzoic acid methyl ester

Nucleophilic Addition Reactions (e.g., Grignard Additions)

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard reagents (RMgX). The addition of a Grignard reagent to the aldehyde group results in the formation of a secondary alcohol after an aqueous workup. The reaction proceeds via a nucleophilic addition mechanism where the alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and the magnesium alkoxide intermediate is subsequently protonated.

While direct Grignard addition to this compound is a feasible and expected reaction, an alternative strategy involves the initial conversion of the aldehyde to an imine, followed by the Grignard addition. For a similar compound, 2-chloro-6-fluorobenzaldehyde (B137617), conversion to its n-butylimine followed by reaction with methylmagnesium chloride has been demonstrated to yield the corresponding secondary amine after hydrolysis. This indirect approach can sometimes offer advantages in terms of selectivity or reaction control.

Table 2: Nucleophilic Addition of Grignard Reagents

Grignard Reagent (RMgX) Product (after workup)
Methylmagnesium chloride (CH₃MgCl) 1-(2-chloro-6-fluoro-3-(methoxycarbonyl)phenyl)ethanol

Condensation Reactions (e.g., Knoevenagel Condensations)

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. The aldehyde group of this compound can readily participate in such reactions.

Active methylene compounds, which possess two electron-withdrawing groups attached to a CH₂ group (e.g., malonic esters, ethyl acetoacetate, malononitrile), are deprotonated by a weak base (like piperidine (B6355638) or pyridine) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields a new α,β-unsaturated compound. This reaction is a powerful tool for extending the carbon chain and introducing new functional groups.

Table 3: Knoevenagel Condensation Products

Active Methylene Compound Catalyst Product
Diethyl malonate Piperidine Diethyl 2-((2-chloro-6-fluoro-3-(methoxycarbonyl)phenyl)methylene)malonate
Malononitrile Pyridine (B92270) 2-((2-chloro-6-fluoro-3-(methoxycarbonyl)phenyl)methylene)malononitrile

Imine Formation and Subsequent Transformations

Aldehydes react with primary amines to form imines (also known as Schiff bases). This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of an imine from this compound opens up avenues for further chemical transformations.

For instance, the reaction of a related compound, 2-chloro-6-fluorobenzaldehyde, with n-butylamine yields the corresponding n-butylimine. This imine can then undergo nucleophilic addition with a Grignard reagent, such as methylmagnesium chloride, to produce a secondary amine after hydrolysis. Furthermore, the reaction of 2-chloro-3-formylquinolines (structurally related compounds) with hydrazine (B178648) hydrate (B1144303) (a diamine) leads to the formation of pyrazolo[3,4-b]quinolines, demonstrating that intramolecular cyclization can follow imine formation, leading to complex heterocyclic systems.

Table 4: Imine Formation and Subsequent Reactions

Reactant Subsequent Reagent Final Product
n-Butylamine Methylmagnesium chloride N-butyl-1-(2-chloro-6-fluoro-3-(methoxycarbonyl)phenyl)ethan-1-amine

Reactivity of the Methyl Ester Moiety

The methyl ester group in this compound is generally less reactive than the aldehyde group. However, it can undergo transformations such as hydrolysis and transesterification under appropriate conditions.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. In the case of this compound, the methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of a suitable catalyst.

Acid-catalyzed transesterification, often using a strong acid like sulfuric acid, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. Base-catalyzed transesterification, on the other hand, typically involves a strong base like sodium methoxide (B1231860) and proceeds via nucleophilic acyl substitution. The choice of catalyst and reaction conditions can be tailored to achieve the desired ester product.

Table 5: Transesterification of this compound

Alcohol Catalyst Product
Ethanol Sulfuric Acid (H₂SO₄) Ethyl 2-chloro-6-fluoro-3-formylbenzoate

Saponification and Hydrolysis Pathways

The methyl ester group of this compound can undergo saponification, a hydrolysis reaction initiated by a base, typically a hydroxide (B78521) like sodium hydroxide. This process converts the methyl ester into a carboxylate salt. Subsequent acidification of the reaction mixture will protonate the carboxylate to yield the corresponding carboxylic acid, 2-chloro-6-fluoro-3-formylbenzoic acid.

Alternatively, acid-catalyzed hydrolysis can also be employed to convert the ester to the carboxylic acid. This reaction is reversible and typically requires heating the compound with a strong acid in the presence of excess water.

Reaction Reagents Product
Saponification1. NaOH (aq) 2. H₃O⁺2-chloro-6-fluoro-3-formylbenzoic acid
Acid HydrolysisH₃O⁺, Δ2-chloro-6-fluoro-3-formylbenzoic acid

Aromatic Ring Functionalization and Halogen Reactivity

The electronic nature of the substituents on the benzene (B151609) ring significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

The formyl (-CHO) and methyl ester (-COOCH₃) groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution reactions. ncert.nic.inyoutube.com This means they decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com Any electrophilic substitution would be directed to the position meta to these groups. Conversely, the chloro (-Cl) and fluoro (-F) substituents are also deactivating but are ortho-, para-directing. youtube.com The interplay of these directing effects makes predicting the outcome of electrophilic aromatic substitution complex.

However, the presence of strong electron-withdrawing groups activates the ring towards nucleophilic aromatic substitution (NAS). uomustansiriyah.edu.iqlibretexts.org In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, typically a halide. libretexts.org For this compound, the chloro and fluoro atoms are potential leaving groups. The electron-withdrawing formyl and ester groups in the ortho and para positions can stabilize the negative charge of the Meisenheimer complex intermediate, thereby facilitating nucleophilic attack. uomustansiriyah.edu.iqlibretexts.org Therefore, the chlorine atom is susceptible to substitution by various nucleophiles. smolecule.com

Substitution Type Directing Effect of -CHO and -COOCH₃ Directing Effect of -Cl and -F Overall Ring Activity
Electrophilic Aromatic SubstitutionMeta-directing, Deactivating ncert.nic.inyoutube.comOrtho-, Para-directing, Deactivating youtube.comDeactivated
Nucleophilic Aromatic SubstitutionOrtho-, Para-directing, Activating libretexts.orgN/A (Leaving Groups)Activated

The chloro and fluoro substituents on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are commonly used. researchgate.net

While aryl chlorides are generally less reactive than aryl bromides or iodides in these couplings, the development of specialized ligands and palladium precatalysts has enabled efficient reactions with aryl chlorides. researchgate.netnih.gov The reactivity of the C-Cl bond in this compound would likely be greater than that of the C-F bond, allowing for selective cross-coupling at the chlorine-bearing position under appropriate conditions.

Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For methyl 2-chloro-6-fluoro-3-formylbenzoate, GC-MS analysis would provide crucial information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. Subsequently, the separated molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺˙) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of an organic compound containing chlorine or bromine atoms exhibits a characteristic isotopic pattern. libretexts.orglibretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.orglibretexts.org Consequently, any fragment containing a chlorine atom will show two peaks separated by two m/z units, with the peak at the lower m/z being three times more intense. This isotopic signature is a key identifier for chlorine-containing compounds. libretexts.orglibretexts.org

The fragmentation of the molecular ion of this compound is expected to follow predictable pathways based on the functional groups present. Aromatic aldehydes commonly undergo fragmentation by loss of a hydrogen atom (M-1) or the formyl group (M-29). stackexchange.commiamioh.edu The stability of the aromatic ring often results in a prominent molecular ion peak. msu.edu

Predicted Fragmentation Pattern for this compound:

Based on established fragmentation rules for similar compounds, the following table outlines the likely major fragments that would be observed in the mass spectrum of this compound.

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
216/218[C₉H₆ClFO₃]⁺˙Molecular ion (M⁺˙)
215/217[C₉H₅ClFO₃]⁺Loss of H˙ from the formyl group (M-1)
187/189[C₈H₅ClFO₃]⁺Loss of the formyl radical (˙CHO) (M-29)
185/187[C₉H₆FO₂]⁺Loss of the chloro radical (˙Cl)
157/159[C₇H₃ClFO]⁺Loss of the methoxycarbonyl radical (˙COOCH₃)

Note: The presence of chlorine isotopes will result in paired peaks for chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.

For a compound like this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information. This would include the determination of the crystal system, space group, and the dimensions of the unit cell. Key intramolecular details, such as the planarity of the benzene (B151609) ring, the orientation of the formyl and methyl ester substituents relative to the ring, and the precise lengths of the carbon-chlorine and carbon-fluorine bonds, would be elucidated. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. nih.gov

While experimental crystallographic data for this compound is not currently available in the public domain, any future study would report these parameters in a standardized format, as shown in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound:

Parameter Value
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue
Density (calculated) (g/cm³)Value
R-factor (%)Value

Note: The values in this table are placeholders and would be determined experimentally.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and has been applied to a wide range of organic compounds, including halogenated aromatic systems.

Geometry Optimization and Electronic Structure Calculations

Detailed DFT studies specifically optimizing the geometry and calculating the electronic structure of methyl 2-chloro-6-fluoro-3-formylbenzoate are not available in the reviewed literature.

Such an analysis would typically involve using a functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. These calculations would yield key data points such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic structure calculations would provide insights into the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For similar halogenated compounds, studies have shown that halogen substitution can significantly alter molecular properties and chemical reactivity by influencing the LUMO levels. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

There are no published studies presenting theoretical predictions of the spectroscopic properties for this compound based on DFT calculations.

This type of investigation would use methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net These theoretical values are often benchmarked against experimental data to confirm the molecular structure. Similarly, DFT calculations can predict vibrational frequencies corresponding to the infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretching of the ester and aldehyde groups, and vibrations of the substituted benzene (B151609) ring.

Reaction Mechanism Analysis and Transition State Characterization

Specific DFT analyses of reaction mechanisms and transition states involving this compound have not been reported in the scientific literature.

For related substituted aromatic compounds, DFT is employed to map out the energy profiles of chemical reactions. nih.gov This involves locating the transition state structures and calculating their energies to determine the activation energy of the reaction. Such studies are crucial for understanding reaction kinetics and whether a reaction proceeds through a stepwise or concerted mechanism. For aromatic esters, computational studies have explored mechanisms like the "ester dance reaction," where an ester group migrates around the aromatic ring, a process that can be elucidated through transition state analysis. waseda.jpacs.org

Molecular Dynamics Simulations (Contextual for Related Systems)

No specific molecular dynamics (MD) simulations for this compound have been published.

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For systems involving halogenated aromatic compounds, MD simulations can provide insights into their stability and interactions with other molecules, such as proteins or solvents. mdpi.com These simulations can reveal how the compound behaves in a dynamic environment, complementing the static picture provided by DFT.

Conformational Analysis and Stereochemical Considerations

A detailed conformational analysis of this compound is not present in the available literature.

Due to the presence of the ester and formyl groups adjacent to other substituents on the benzene ring, steric hindrance could lead to interesting conformational preferences. A computational conformational analysis would typically involve rotating the C-C and C-O single bonds of the formyl and ester groups to identify stable conformers and the energy barriers between them. For other substituted methyl benzoates, studies have shown that the presence of ortho-substituents can lead to non-planar conformations. rsc.org

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations

There are no published studies that include a Hirshfeld surface analysis or intermolecular interaction energy calculations for this compound.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov It maps properties onto the molecular surface, allowing for the identification of close contacts between neighboring molecules, such as hydrogen bonds and halogen bonds. The analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.gov Coupled with DFT, this analysis can be used to calculate the energies of these specific interactions, providing a quantitative understanding of the forces that stabilize the crystal structure.

Applications in Advanced Organic Synthesis and Materials Research

Precursor in the Synthesis of Complex Heterocyclic Ring Systems

The strategic placement of reactive functional groups allows methyl 2-chloro-6-fluoro-3-formylbenzoate to serve as a key starting material for the assembly of diverse heterocyclic scaffolds.

Methyl 2-formylbenzoates are well-established precursors for the synthesis of 3-substituted isobenzofuranones, also known as phthalides. acs.orgscbt.comnih.gov The core reaction involves the addition of a nucleophile to the aldehyde (formyl) group, followed by an intramolecular cyclization where the newly formed alkoxide attacks the methyl ester, leading to lactonization. acs.org In the case of this compound, this pathway would yield isobenzofuranones bearing both chloro and fluoro substituents on the aromatic ring. These halogenated phthalide (B148349) skeletons are of interest as they are found in various biologically active molecules. nih.gov The reaction can be catalyzed by secondary amines, with rates depending on the steric environment of the amine. acs.org

The Friedländer annulation is a classic and versatile method for synthesizing quinoline (B57606) derivatives, typically involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group next to a carbonyl. wikipedia.orgnih.govorganic-chemistry.org While this compound does not possess the required 2-amino group, it can be envisioned as a precursor for this synthesis after a nucleophilic aromatic substitution to replace the chlorine or fluorine at the C2 position with an amino group.

Following the introduction of an amino group, a subsequent Friedländer reaction with a suitable cyclic ketone, such as cyclohexanone (B45756) or a heterocyclic ketone, would lead to the construction of a tetracyclic quinoline system. This strategy allows for the creation of complex, fused-ring systems that are prominent in medicinal chemistry and materials science. researchgate.netnih.gov The reaction can be promoted by various acid or base catalysts. wikipedia.orgorganic-chemistry.org

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds recognized for their significant biological activities, including their use as tyrosine kinase inhibitors. google.comnih.gov The synthesis of this scaffold from this compound is not direct and would likely require a multi-step approach. A plausible synthetic route would involve transforming the initial benzaldehyde (B42025) derivative into a key pyrimidine (B1678525) or pyrrole (B145914) intermediate. For instance, the aldehyde could be used to build a substituted pyrimidine ring, which would then undergo further reactions to form the fused pyrrole ring. Numerous methods exist for synthesizing pyrrolo[2,3-d]pyrimidines, often involving the coupling of pre-functionalized pyrrole and pyrimidine precursors. nih.govresearchgate.net The chloro, fluoro, and ester functionalities on the starting material's benzene (B151609) ring could be carried through the synthesis to produce highly substituted, and potentially potent, final compounds.

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools for generating molecular diversity. nih.gov The aldehyde functionality of this compound makes it an ideal component for well-known MCRs like the Ugi and Passerini reactions.

In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a highly substituted α-aminoacyl amide derivative. wikipedia.orgrsc.orgorganic-chemistry.org Using this compound as the aldehyde component allows for the rapid assembly of peptide-like scaffolds. organic-chemistry.org Similarly, the Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov These reactions are highly efficient and atom-economical, providing access to large libraries of compounds for drug discovery and other applications. organic-chemistry.orgfrontiersin.org The resulting products retain the chloro, fluoro, and methyl ester groups, offering further sites for chemical modification.

Table 1: Application of this compound in MCRs

MCR Type Reactants Resulting Scaffold
Ugi Reaction This compound, Primary Amine, Carboxylic Acid, Isocyanide α-(Acylamino)carboxamide

| Passerini Reaction | this compound, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide |

Development of Chiral Intermediates and Enantioselective Synthetic Routes

Enantioselective synthesis, the preparation of a specific enantiomer of a chiral molecule, is crucial in pharmaceutical development, as different enantiomers can have vastly different biological effects. wikipedia.org The formyl group of this compound is a prime target for asymmetric transformations to create valuable chiral building blocks. uniurb.it

A key strategy is the enantioselective addition of nucleophiles to the aldehyde, mediated by a chiral catalyst. msu.edu For example, using chiral ligands with metals or employing organocatalysis, organometallic reagents (e.g., Grignard or organozinc reagents) or arylboronic acids can be added to the C=O bond with high stereocontrol. youtube.com This creates a chiral secondary alcohol. This newly formed chiral center can then direct the stereochemistry of subsequent reactions. For instance, the chiral alcohol intermediate can undergo an intramolecular cyclization to form an enantiomerically enriched phthalide (isobenzofuranone), a valuable motif in natural product synthesis. acs.org This approach provides a direct route to chiral, highly substituted heterocyclic compounds from an achiral starting material.

Exploration in Polymer and Fluorinated Material Science as a Building Block

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in advanced materials. nih.govresearchgate.netnih.gov this compound is an attractive building block for creating novel fluorinated materials due to its multiple functional groups.

The ester group can be hydrolyzed to a carboxylic acid, which can then be converted into a more reactive acyl fluoride (B91410). beilstein-journals.orgthermofisher.comguidechem.com This acyl fluoride can serve as a monomer in polycondensation reactions. Furthermore, the aldehyde group offers another site for polymerization, for example, through reactions that form polyacetals or after its conversion to other functional groups like an amine or an alcohol. The presence of the fluorine atom on the aromatic ring is expected to enhance the thermal stability and modify the solubility and surface properties of the resulting polymers. google.comgoogle.comacs.org The combination of these features allows for the design of specialty polymers such as fluorinated polyesters, polyamides, or other high-performance materials.

Applications in Combinatorial Chemistry and Library Synthesis

The strategic placement of reactive functional groups—an aldehyde, a chloro substituent, a fluoro substituent, and a methyl ester—on the benzene ring makes this compound a highly valuable scaffold for combinatorial chemistry and the synthesis of diverse compound libraries. Its utility lies in its capacity to participate in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple building blocks in a single synthetic operation. This is a cornerstone of modern drug discovery and materials science, where the generation of large, structurally diverse libraries of compounds is essential for identifying new bioactive molecules and materials with novel properties.

The formyl group is particularly amenable to a variety of powerful MCRs, such as the Ugi and Passerini reactions. These reactions are highly convergent, meaning that they can bring together three or four different starting materials in one pot to generate a single product that incorporates substructures from each of the reactants. By systematically varying the individual components of the MCR, a large and diverse library of related compounds can be quickly synthesized.

A prime example of the application of a substituted 2-formylbenzoate (B1231588), analogous to this compound, is in the synthesis of a library of isoindolinone derivatives. Isoindolinones are a class of heterocyclic compounds that are prevalent in many biologically active molecules and natural products. In a typical Ugi-type MCR, a 2-formylbenzoic acid derivative can react with an amine, an isocyanide, and a fourth component (often an alcohol or another amine) to generate a library of substituted isoindolinones.

The reaction proceeds through the initial formation of an imine from the aldehyde and the amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. Intramolecular cyclization involving the carboxylic acid group then leads to the formation of the isoindolinone scaffold. The structural diversity of the resulting library is determined by the variety of amines and isocyanides used in the reaction.

To illustrate the power of this approach, a hypothetical combinatorial library synthesis based on this compound is presented below. In this example, a set of diverse primary amines and isocyanides are used to generate a library of unique isoindolinone products.

Table 1: Representative Building Blocks for a Combinatorial Library Synthesis

Component Building Block
Scaffold This compound
**Amine (R¹-NH₂) **Aniline
Benzylamine
Cyclohexylamine
Isocyanide (R²-NC) tert-Butyl isocyanide
Cyclohexyl isocyanide
Benzyl isocyanide

The combination of these building blocks in a combinatorial fashion would result in a library of nine distinct isoindolinone products. The general reaction scheme is as follows:

(A representative reaction scheme would be depicted here, showing the reaction of this compound with a generic amine and isocyanide to form the corresponding isoindolinone product.)

The resulting library of compounds can then be screened for biological activity or other desired properties. The data from such a synthesis would typically be organized in a table format, detailing the specific combination of building blocks used for each library member and its corresponding analytical data.

Table 2: Illustrative Data for a Hypothetical Combinatorial Library

Library Member Amine (R¹) ** Isocyanide (R²) **Product Structure Molecular Weight ( g/mol ) Purity (%)
1 Anilinetert-Butyl isocyanide(Structure would be depicted)404.8698
2 AnilineCyclohexyl isocyanide(Structure would be depicted)430.9197
3 AnilineBenzyl isocyanide(Structure would be depicted)438.8999
4 Benzylaminetert-Butyl isocyanide(Structure would be depicted)418.8996
5 BenzylamineCyclohexyl isocyanide(Structure would be depicted)444.9498
6 BenzylamineBenzyl isocyanide(Structure would be depicted)452.9297
7 Cyclohexylaminetert-Butyl isocyanide(Structure would be depicted)410.9299
8 CyclohexylamineCyclohexyl isocyanide(Structure would be depicted)436.9795
9 CyclohexylamineBenzyl isocyanide(Structure would be depicted)444.9598

This systematic approach to synthesis allows for the efficient exploration of chemical space around a core scaffold, significantly accelerating the discovery of new lead compounds in drug development and novel materials in materials science. The unique substitution pattern of this compound provides a versatile entry point into such combinatorial libraries, making it a compound of significant interest in these fields.

Q & A

How can the regioselectivity of nucleophilic substitution reactions be optimized in methyl 2-chloro-6-fluoro-3-formylbenzoate?

Level: Advanced
Methodological Answer:
Regioselectivity is influenced by the electronic and steric effects of substituents. The chlorine (Cl) atom at position 2 is a stronger leaving group than fluorine (F) at position 6 due to its lower electronegativity. However, the formyl group (-CHO) at position 3 acts as a meta-directing electron-withdrawing group, which may stabilize intermediates during substitution. To optimize regiochemical control:

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Introduce catalysts like Cu(I) or Pd(0) to mediate cross-coupling reactions at specific positions.
  • Adjust reaction temperature: Lower temperatures favor kinetic control (Cl substitution), while higher temperatures may activate the F site via resonance effects .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • Multinuclear NMR Spectroscopy:
    • 1^1H NMR identifies protons near electron-withdrawing groups (e.g., formyl at δ ~9.8 ppm).
    • 19^{19}F NMR detects fluorine environments (δ ~-110 ppm for aromatic F).
    • 13^{13}C NMR confirms carbonyl (C=O) and aromatic carbons.
  • X-ray Crystallography: Resolves spatial arrangement of substituents, as demonstrated for structurally similar 2-chloro-6-fluorobenzoic acid .
  • Mass Spectrometry (HRMS): Validates molecular weight (C9_9H6_6ClFO3_3) and fragmentation patterns.
  • HPLC-PDA: Ensures >95% purity by detecting trace impurities .

How does the presence of electron-withdrawing groups (EWGs) influence the reactivity of the formyl group in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The formyl group’s reactivity is enhanced by adjacent EWGs (Cl, F), which increase electrophilicity through inductive effects. This facilitates:

  • Nucleophilic Aromatic Substitution (SNAr): The formyl group stabilizes negative charge buildup in the transition state.
  • Aldol Condensation: The electron-deficient aldehyde participates in base-catalyzed condensations to form α,β-unsaturated ketones.
  • Suzuki-Miyaura Coupling: Requires protection of the formyl group (e.g., as an acetal) to prevent side reactions.
    Experimental design should include DFT calculations to map charge distribution and predict reactive sites .

What strategies can mitigate conflicting spectroscopic data when characterizing derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Isotopic Labeling: Use 13^{13}C-labeled analogs to resolve overlapping signals in NMR.
  • Variable-Temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., hindered rotation).
  • Computational Modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
  • X-ray Diffraction: Resolves ambiguities in substituent positions, as seen in studies of fluorinated benzoic acids .

How can this compound be utilized in the synthesis of heterocyclic compounds relevant to medicinal chemistry?

Level: Advanced
Methodological Answer:
The compound serves as a versatile precursor for:

  • Quinoline Derivatives: Cyclization with amines via Friedländer synthesis.
  • Benzoxazoles: Reaction with o-aminophenols under oxidative conditions.
  • Indole Analogues: Palladium-catalyzed coupling with alkynes.
    Key steps include protecting the formyl group before cyclization and optimizing reaction time to prevent decomposition .

What are the key considerations for designing a scalable synthesis route while maintaining high regiochemical control?

Level: Advanced
Methodological Answer:

  • Stepwise Functionalization: Introduce Cl/F substituents before formylation to avoid side reactions.
  • Protection-Deprotection: Use tert-butyldimethylsilyl (TBS) groups to shield the formyl moiety during halogenation.
  • Catalyst Screening: Test Pd/Cu systems for cross-coupling efficiency and selectivity.
  • Process Optimization: Use flow chemistry to enhance heat/mass transfer and reduce byproducts .

How do solvent polarity and temperature affect the stability of this compound during long-term storage?

Level: Basic
Methodological Answer:

  • Solvent Choice: Store in anhydrous DMSO or DMF to prevent hydrolysis of the ester group.
  • Temperature: Keep at -20°C in amber vials to minimize photodegradation.
  • Moisture Control: Use molecular sieves in storage containers.
  • Stability Testing: Monitor via periodic HPLC to detect degradation products (e.g., free benzoic acid) .

What role does the fluorine substituent play in modulating electronic properties compared to non-fluorinated analogs?

Level: Advanced
Methodological Answer:
Fluorine’s high electronegativity:

  • Reduces Electron Density: Lowers HOMO energy, making the ring less reactive toward electrophiles.
  • Enhances Lipophilicity: Improves membrane permeability in bioactive derivatives.
  • Resonance Effects: Directs substituents to meta/para positions during reactions. Comparative studies with non-fluorinated analogs show slower SNAr kinetics but higher thermal stability .

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